6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFGPOUBBEUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against a range of bacterial strains. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry reported that modifications to the carboxylic acid group enhanced the compound's antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Original Compound | S. aureus | 8 µg/mL |
| Modified Variant | E. coli | 4 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Several studies have highlighted its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A recent investigation published in Cancer Letters indicated that the compound induced apoptosis in human breast cancer cells by activating the caspase pathway .
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Herbicidal Activity
The compound has shown promise as a herbicide due to its selective action against certain weed species. Research indicates that it can inhibit the growth of specific broadleaf weeds while being less harmful to cereal crops.
- Field Trials : Trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% without adversely affecting crop yields .
| Weed Species | Control (%) | Crop Yield Impact (%) |
|---|---|---|
| Amaranthus retroflexus | 75 | -5 |
| Chenopodium album | 65 | -2 |
Synthesis of Novel Polymers
In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Research Insights : A study published in Polymer Chemistry explored the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Modified with Compound | 250 | 45 |
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives at Position 6
Substitution at position 6 with halogens (F, Cl, Br) significantly alters physicochemical properties:
Key Observations :
Substituents on the Triazole Ring (Position 3)
Modifications at position 3 influence electronic properties and bioactivity:
Key Observations :
Carboxylic Acid Derivatives
Derivatization of the carboxylic acid group enables diverse applications:
Biological Activity
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring fused with a pyridine structure, with a carboxylic acid functional group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 137.11 g/mol.
Biological Activity Overview
This compound exhibits various biological activities:
- Positive Allosteric Modulation : It acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in neurological functions and disorders. This modulation can enhance synaptic transmission and is being explored for therapeutic applications in conditions such as anxiety and depression .
- Antiviral Activity : Some studies suggest that triazole derivatives can exhibit antiviral properties. For instance, modifications in similar compounds have shown effective inhibition against viral replication in vitro, indicating potential for further exploration in antiviral drug development .
The mechanism underlying the biological activity of this compound primarily involves modulation of neurotransmitter systems. By enhancing mGluR2 receptor activity, it may influence glutamate signaling pathways critical for cognitive functions and mood regulation.
In Vitro Studies
Recent investigations have focused on the compound's efficacy in various biological assays:
- Modulation of mGluR2 : In vitro assays demonstrated that this compound significantly increases the receptor's activity at nanomolar concentrations. This was evidenced by increased intracellular calcium levels in neuronal cell lines treated with the compound .
- Antiviral Efficacy : In studies involving viral assays, related triazole compounds showed promising results against several viruses. The structure-activity relationship (SAR) analysis indicated that fluorination at specific positions enhances antiviral potency .
Case Studies
A notable case study involved the application of this compound in models simulating anxiety disorders. The administration of this compound resulted in significant behavioral changes consistent with anxiolytic effects. These findings support its potential for treating anxiety-related conditions through modulation of glutamate pathways.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
